molecular formula C14H13N3O4S B596154 Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-05-7

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No. B596154
M. Wt: 319.335
InChI Key: KVQGSZJXCMQLII-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important structural motifs found in many natural products and pharmaceuticals .

Scientific Research Applications

Synthesis Approaches and Derivative Formation

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate and its derivatives are synthesized through various chemical reactions, involving key compounds and synthons for producing fused polyheterocyclic systems. Bakhite, Al‐Sehemi, and Yamada (2005) detail the preparation of related compounds starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to the formation of tetrahydropyridothienopyrimidine derivatives. Similarly, Youssef et al. (2011) describe the hydrolysis of a related compound followed by cyclization, forming derivatives with significant biocidal properties against bacteria and fungi. Kumar and Mashelker (2007) also highlight the synthesis of novel compounds containing the pyridopyrimidine moiety, which are expected to show hypertensive activity (Bakhite, Al‐Sehemi, & Yamada, 2005); (Youssef, Abbady, Ahmed, & Omar, 2011); (Kumar & Mashelker, 2007).

Spatial Structure and X-ray Diffraction Analysis

Украинец, Гриневич, and Алексеева (2017) developed an effective method to obtain a specific ethyl ester of interest as a basis for synthesizing new potentially bioactive derivatives, and studied its spatial structure using x-ray diffraction analysis (Украинец, Гриневич, & Алексеева, 2017).

Biological Activity and Potential Applications

Antimicrobial Properties

Several studies have explored the antimicrobial properties of derivatives of the compound. Farag, Kheder, and Mabkhot (2008) reported the antimicrobial evaluation of synthesized pyrimidine derivatives, revealing significant biocidal properties. Vlasov, Chernykh, and Osolodchenko (2015) also synthesized derivatives showing moderate antimicrobial properties, with some exhibiting high inhibitory activity against Candida albicans fungi growth (Farag, Kheder, & Mabkhot, 2008); (Vlasov, Chernykh, & Osolodchenko, 2015).

properties

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGSZJXCMQLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

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